molecular formula C9H7Cl3N2O2 B5747460 4-[(2,2,2-Trichloroacetyl)amino]benzamide

4-[(2,2,2-Trichloroacetyl)amino]benzamide

Cat. No.: B5747460
M. Wt: 281.5 g/mol
InChI Key: HQILAKRDOCFCBS-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trichloroacetyl)amino]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroacetyl group attached to an amino benzamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,2,2-Trichloroacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzamide+trichloroacetic anhydrideThis compound\text{4-aminobenzamide} + \text{trichloroacetic anhydride} \rightarrow \text{this compound} 4-aminobenzamide+trichloroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,2,2-Trichloroacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the trichloroacetyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(2,2,2-Trichloroacetyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trichloroacetyl)amino]benzamide involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-[(2,2,2-Trichloroacetyl)amino]benzamide is unique due to its specific trichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[(2,2,2-trichloroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O2/c10-9(11,12)8(16)14-6-3-1-5(2-4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQILAKRDOCFCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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